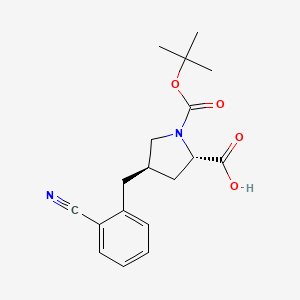
4-(1,2,3-Thiadiazol-4-yl)benzaldehyde
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)benzaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a thiadiazole ring fused to a benzene ring, with an aldehyde functional group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminobenzaldehyde and thiosemicarbazide.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the thiadiazole ring.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The synthetic route described above can be scaled up for industrial production, with careful control of reaction conditions to ensure consistency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-(1,2,3-thiadiazol-4-yl)benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Amides, esters, and ethers.
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives, which include this compound, have been studied for their antimicrobial properties
Mode of Action
It’s known that the structure-activity relationship (sar) of 1,3,4-thiadiazole scaffold indicates that electron-withdrawing group increases the antimicrobial activity . This suggests that the compound may interact with its targets through electron transfer mechanisms, but this is speculative and requires further investigation.
Biochemical Pathways
Given the antimicrobial properties of 1,3,4-thiadiazole derivatives , it’s possible that the compound interferes with essential biochemical pathways in bacteria or fungi, leading to their inhibition or death
Pharmacokinetics
The compound has a predicted boiling point of 3630±440 °C and a predicted density of 1336±006 g/cm3 . These properties may influence its absorption and distribution in the body, but more detailed studies are needed to understand its pharmacokinetics.
Result of Action
Given the antimicrobial properties of 1,3,4-thiadiazole derivatives , it’s plausible that the compound may lead to the inhibition or death of bacteria or fungi
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde, it’s important to avoid dust formation and ensure adequate ventilation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . These precautions can help ensure the safe handling and effective use of the compound.
Scientific Research Applications
Chemistry: 4-(1,2,3-thiadiazol-4-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(1,2,3-thiadiazol-4-yl)benzylamine: This compound differs from 4-(1,2,3-thiadiazol-4-yl)benzaldehyde by having an amine group instead of an aldehyde group.
4-(1,2,3-thiadiazol-4-yl)benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group.
4-(1,2,3-thiadiazol-4-yl)phenol: This compound has a hydroxyl group instead of an aldehyde group.
Uniqueness: this compound is unique due to its aldehyde functionality, which allows for a wide range of chemical transformations and applications compared to its analogs.
Properties
IUPAC Name |
4-(thiadiazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-7-1-3-8(4-2-7)9-6-13-11-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYKKBNXHITUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380091 | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-44-8 | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane](/img/structure/B1597098.png)






![Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate](/img/structure/B1597111.png)


![1-[Isocyano-(toluene-4-sulfonyl)-methyl]-naphthalene](/img/structure/B1597116.png)
![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)

